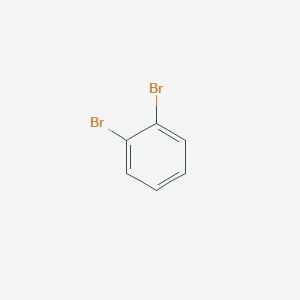

1,2-Dibromobenzene

概要

説明

1,2-Dibromobenzene (C₆H₄Br₂), also known as o-dibromobenzene, is an aromatic compound with two bromine atoms in adjacent positions on the benzene ring. It has a molecular weight of 235.906 g/mol, a melting point of 4–6°C, and a boiling point of 224–226°C . The compound is immiscible with water but soluble in organic solvents like ethanol, ether, and chloroform . Industrially, it serves as a precursor in synthesizing organosilicon compounds (e.g., 1,2-bis(trimethylsilyl)benzene) , macrocyclic complexes (e.g., copper phthalocyanine) , and chiral phosphorus ligands for catalysis . Its reactivity stems from the proximity of bromine atoms, enabling elimination reactions to generate benzynes for cross-coupling applications .

準備方法

1,2-Dibromobenzene can be synthesized through several methods:

化学反応の分析

1,2-Dibromobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, alkyl groups, or other substituents.

Oxidation and Reduction: The compound can be oxidized to form dibromoquinones or reduced to form dibromoanilines.

Coupling Reactions: This compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, using palladium catalysts to form biaryl compounds.

科学的研究の応用

Organic Synthesis

1,2-Dibromobenzene serves as a crucial precursor in the synthesis of numerous organic compounds. Its applications include:

- Pharmaceuticals : It is involved in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. For instance, it is used in the preparation of isoindoloquinazolinones via carbonylation reactions with 2-aminobenzyl amine using palladium catalysts .

- Agrochemicals : The compound is also a key intermediate in the production of various agrochemicals, enhancing the efficiency of chemical reactions .

Material Science

In material science, this compound is employed for:

- Polymer Development : It contributes to the synthesis of polymers and advanced materials, including liquid crystals and conductive polymers. These materials are vital for electronics and photonics applications .

- Solvent Applications : The compound is utilized as a solvent in organic reactions due to its ability to dissolve a wide range of substances, facilitating various chemical processes .

Biological Studies

This compound plays a significant role in biological research:

- Toxicology Studies : It is used to investigate the effects of halogenated aromatic compounds on biological systems. Research has shown that these compounds can have varying toxicological effects depending on their structure and substitution patterns .

- Environmental Impact Studies : The compound aids in understanding the behavior of brominated compounds in environmental contexts, contributing to studies on pollution and remediation strategies .

Analytical Chemistry

In analytical chemistry, this compound is utilized for:

- Gas Chromatography : It serves as a standard or solvent in gas chromatography methods for detecting and quantifying various organic compounds. This application is essential for quality control in different industries .

Case Study 1: Reaction with Silicon Surfaces

A study explored the reaction of this compound with silicon surfaces (Si(111)-7x7). The research demonstrated that the compound could chemisorb onto silicon clusters, with binding energies ranging from 1.04 to 1.14 eV. This interaction highlights its potential use in semiconductor applications and surface chemistry .

Case Study 2: Synthesis of Functionalized Compounds

Research has shown that this compound can be transformed into ortho-functionalized trihydroborates through specific synthetic pathways. These transformations are significant for developing new materials with tailored properties for various applications .

Comparison with Isomers

The reactivity and utility of this compound can be compared with its isomers:

| Property | This compound (ortho) | 1,3-Dibromobenzene (meta) | 1,4-Dibromobenzene (para) |

|---|---|---|---|

| Reactivity | High due to ortho positioning | Moderate | Lower |

| Applications | Pharmaceuticals, polymers | Limited | Specialty chemicals |

| Synthesis Complexity | Moderate | Higher | Lower |

作用機序

The mechanism of action of 1,2-dibromobenzene involves its interaction with nucleophiles due to the presence of electron-withdrawing bromine atoms. This makes the aromatic ring more susceptible to nucleophilic attack, facilitating various substitution reactions . The compound can also undergo electrophilic aromatic substitution, where the bromine atoms act as leaving groups .

類似化合物との比較

Physical-Chemical Properties

The three dibromobenzene isomers—1,2-, 1,3-, and 1,4-dibromobenzene—exhibit distinct physical properties due to bromine substitution patterns:

The para isomer (1,4-DBB) has a significantly higher melting point due to symmetrical packing in the crystal lattice, while the ortho isomer (1,2-DBB) is liquid at room temperature.

Metabolic and Toxicokinetic Profiles

In female Wistar rats, 1,2-DBB is rapidly metabolized and excreted, with 82% of the dose eliminated in urine within 72 hours. Major metabolites include dibromophenols (73%) and dibromothiophenols (10%) . In contrast, 1,4-DBB shows prolonged retention, with only 30% excreted in urine over the same period, and accumulates in fatty tissues and nerves . 1,3-DBB exhibits intermediate excretion (66.5% in urine) but shares similar metabolites, such as dibromophenols and bromophenols . Hepatic injury markers (e.g., human albumin mRNA leakage) in humanized-liver mice are more pronounced for bromobenzene than its dibromo derivatives, though 1,2- and 1,4-DBB still pose significant toxicity risks .

Environmental and Microbial Degradation

This aligns with its environmental persistence, as seen in its tissue retention in rats .

Toxicity and Health Impacts

- 1,2-DBB: Rapid excretion reduces bioaccumulation but may cause acute hepatic and renal toxicity due to reactive metabolites like dibromothiophenols .

- 1,4-DBB : Long-term retention increases risks of chronic toxicity, particularly in lipid-rich tissues and the nervous system .

生物活性

1,2-Dibromobenzene (C₆H₄Br₂) is an aromatic compound characterized by the presence of two bromine atoms attached to adjacent carbon atoms in a benzene ring. This compound is of significant interest due to its applications in organic synthesis and its potential biological activities. Understanding the biological activity of this compound is crucial for evaluating its safety and efficacy in various applications, particularly in pharmaceuticals and environmental science.

This compound is a colorless liquid at room temperature with a molecular weight of 197.96 g/mol. It has a boiling point of approximately 182 °C and a density of 1.85 g/cm³. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its toxicity, mutagenicity, and potential therapeutic effects. Below are key findings from the literature:

Toxicity Studies

- Acute Toxicity : In animal studies, this compound has shown acute toxicity with symptoms including respiratory distress and lethargy at higher concentrations. The lethal dose (LD50) varies depending on the exposure route.

- Chronic Toxicity : Chronic exposure studies indicate that this compound may lead to liver and kidney damage. A study reported significant histopathological changes in the liver of rats exposed to high doses over extended periods .

- Reproductive Toxicity : Research indicates that exposure to this compound may affect reproductive health, with observed reductions in fertility rates in animal models subjected to prolonged exposure .

Mutagenicity and Carcinogenicity

The biological activity of this compound can be attributed to several mechanisms:

- Metabolic Activation : The compound undergoes metabolic activation primarily via cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules .

- Oxidative Stress : It has been suggested that exposure to this compound induces oxidative stress, resulting in cellular damage through the generation of free radicals .

Case Study 1: Liver Toxicity in Rats

A study conducted on rats exposed to varying concentrations of this compound showed dose-dependent liver toxicity. Histological examination revealed fatty degeneration and necrosis at higher doses (≥100 mg/kg) after a two-week exposure period.

Case Study 2: Mutagenicity Testing

In a mutagenicity assay using the Ames test, this compound exhibited significant mutagenic activity with Salmonella typhimurium strains TA98 and TA100 when activated by S9 mix, indicating its potential risk as a mutagenic agent .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1,2-dibromobenzene via electrophilic bromination?

- Methodological Answer : The bromination of 1,2-dimethoxybenzene using hydrobromic acid (48%) and potassium bromate in acetic acid at controlled temperatures (~25–30°C) yields 4,5-dibromo-1,2-dimethoxybenzene, which can be deprotected to form this compound. Key steps include dropwise addition via an addition funnel, magnetic stirring, and recrystallization in ethanol for purification .

Q. How can spectroscopic techniques (FT-IR, Raman) characterize this compound?

- Methodological Answer : Vibrational modes of this compound are analyzed using FT-IR (4000–100 cm⁻¹) and FT-Raman spectroscopy. Computational methods like DFT (B3LYP/LSDA) with 6-311+G(d,p) basis sets validate experimental spectra by simulating bond vibrations and electron density distributions .

Q. What are the primary metabolites of this compound in mammalian systems?

- Methodological Answer : In female Wistar rats, this compound is metabolized into dibromophenols (73% of urinary metabolites) and bromophenols (0.7%), identified via GC-MS and radiotracer studies. Urinary excretion accounts for 82% of the administered dose within 72 hours, indicating rapid clearance .

Q. How does this compound compare to its isomers (1,3- and 1,4-dibromobenzene) in toxicity?

- Methodological Answer : Comparative toxicokinetic studies in rats show this compound has higher metabolic turnover than 1,4-dibromobenzene, with shorter retention times. Toxicity markers (e.g., liver GSH depletion, serum GPT elevation) are measured using biochemical assays .

Advanced Research Questions

Q. What role does this compound play in stabilizing sodium metal anodes for batteries?

- Methodological Answer : Adding this compound to fluoroethylene carbonate-based electrolytes forms a NaBr-rich solid electrolyte interface (SEI), reducing dendrite formation. Electrochemical performance is validated via Na||Na₃V₂(PO₄)₃ cell cycling (94% capacity retention after 2000 cycles at 10 C) .

Q. How does this compound contribute to polyhalogenated dibenzo-p-dioxin formation?

- Methodological Answer : Under thermal conditions, this compound undergoes Br-to-Cl substitution via electrophilic chlorination, forming polybrominated/chlorinated dibenzofurans (PBCDD/Fs). Reaction pathways are confirmed using GC-MS and regioselectivity analysis .

Q. What mechanistic insights explain the regioselectivity of bromine substitution in aromatic reactions?

- Methodological Answer : DFT simulations reveal that bromine substituents in this compound direct electrophilic attacks to para positions due to electronic effects. Experimental validation involves synthesizing derivatives (e.g., 1,2-dibromo-4-nitrobenzene) and analyzing substituent patterns via NMR .

Q. How can computational tools (e.g., SHELX) refine crystal structures involving this compound derivatives?

特性

IUPAC Name |

1,2-dibromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2/c7-5-3-1-2-4-6(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQONPSCCEXUXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022064 | |

| Record name | 1,2-Dibromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; Not miscible or difficult to mix in water; Melting point = 5-8 deg C; [MSDSonline] | |

| Record name | o-Dibromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7892 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.13 [mmHg] | |

| Record name | o-Dibromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7892 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-53-9, 26249-12-7 | |

| Record name | 1,2-Dibromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromobenzene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026249127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIBROMOBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,2-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dibromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-dibromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DIBROMOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52K9W7U6EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。